1-(3-phenylpropyl)-1H-pyrazol-4-ol
Overview
Description
“3-Phenyl-1-propanol” is a chemical compound with the formula C₉H₁₂O . It is also known by other names such as “3-Phenylpropyl alcohol”, “Hydrocinnamyl alcohol”, and "1-Hydroxy-3-phenylpropane" .
Synthesis Analysis
A study has reported the de novo production of 3-phenylpropanol in Escherichia coli via a retrobiosynthesis approach . The biosynthetic pathway was designed extending from L-phenylalanine and comprised the phenylalanine ammonia lyase (PAL), enoate reductase (ER), aryl carboxylic acid reductase (CAR), and phosphopantetheinyl transferase (PPTase) .
Molecular Structure Analysis
The molecular weight of “3-Phenyl-1-propanol” is 136.1910 . The IUPAC Standard InChI is InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .
Chemical Reactions Analysis
In a study, a novel 3-phenylpropanol biosynthetic pathway was designed extending from L-phenylalanine . The pathway included several enzymes from plants and microorganisms and was reconstructed for the conversion of 3-phenylpropanol from L-phenylalanine .
Physical And Chemical Properties Analysis
“3-Phenyl-1-propanol” is a colorless viscous liquid with a floral-balsamic odor . It has a melting point of -18 °C and a boiling point of 119-121 °C . It has a density of 1.001 g/mL at 20 °C .
Scientific Research Applications
Fluorescent Dye Synthesis
The compound is used in the synthesis of fluorescent dyes. Specifically, it’s used in the creation of redshifted hydrophobic squaraine dyes. These dyes are synthesized via a three-step pathway and are characterized by spectroscopic techniques such as 1H NMR, 19F NMR, 13C NMR, and high-resolution mass spectroscopy . The hydrophobicity of the dye was studied with absorbance and fluorescence spectroscopy in water–methanol mixtures and showed J-aggregates as the water concentration increased .
Antimicrobial Activity
The compound has been found to have antimicrobial activity. Compounds containing a 3-phenylpropyl chain displayed the highest antimicrobial activity against Staphylococcus aureus . The compound 3d was the most active in the series against all tested bacteria and fungi strains . The antimicrobial activity of 1-alkyl-pyridinium salts depends on the adsorptive activities on the surface of bacterial cells as well as their destruction .
Metabolic Engineering
The compound is used in metabolic engineering. It’s part of a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine and comprising the phenylalanine ammonia lyase (PAL), enoate reductase (ER), aryl carboxylic acid reductase (CAR) and phosphopantetheinyl transferase (PPTase) .
Safety and Hazards
properties
IUPAC Name |
1-(3-phenylpropyl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10,15H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENIRXRAKSSZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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